molecular formula C15H10O3 B11870308 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde

5-(Naphthalen-1-yloxy)furan-2-carbaldehyde

Cat. No.: B11870308
M. Wt: 238.24 g/mol
InChI Key: GMOLLVJMSPNOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-(Naphthalen-1-yloxy)furan-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

5-(Naphthalen-1-yloxy)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CID 13696368) has the molecular formula C15H10O2. It features a furan ring substituted with a naphthyl ether group and an aldehyde functional group, which may contribute to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with naphthalene derivatives under controlled conditions. Various methods, including electrosynthesis, have been explored to optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : In vitro studies indicated that this compound exhibits significant antiproliferative activity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics.
  • HepG2 (liver cancer) : The compound also demonstrated cytotoxic effects on HepG2 cells, suggesting a potential role in liver cancer treatment.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-76.19
HepG25.10

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of cell cycle progression : This compound appears to interfere with key regulatory pathways in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) generation : The aldehyde group may facilitate oxidative stress in cancer cells, contributing to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A series of derivatives were synthesized and tested for their antiproliferative effects using MTT assays. Compounds with similar structures exhibited IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines, indicating that structural modifications can enhance biological activity .
  • Comparative Analysis : In a comparative study against standard chemotherapeutics like doxorubicin and sorafenib, this compound demonstrated superior or comparable efficacy in inhibiting cancer cell growth, suggesting its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the naphthalene or furan moieties can significantly influence the biological activity of related compounds. For instance, introducing electron-donating groups enhanced the antiproliferative effects against MCF-7 cells .

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

5-naphthalen-1-yloxyfuran-2-carbaldehyde

InChI

InChI=1S/C15H10O3/c16-10-12-8-9-15(17-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

GMOLLVJMSPNOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.